molecular formula C22H18BrN5OS B3529373 N-(3-bromophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 477318-70-0

N-(3-bromophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B3529373
CAS No.: 477318-70-0
M. Wt: 480.4 g/mol
InChI Key: MDTQMOZALMMYDC-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative featuring a 3-bromophenyl group, a 4-methylphenyl-substituted triazole core, and a pyridin-4-yl moiety. Its structure integrates sulfanyl and acetamide linkages, which are critical for modulating biological activity and physicochemical properties. The bromine atom at the 3-position of the phenyl ring and the methyl group on the triazole core likely influence its electronic and steric properties, impacting receptor binding and metabolic stability.

Properties

IUPAC Name

N-(3-bromophenyl)-2-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrN5OS/c1-15-5-7-19(8-6-15)28-21(16-9-11-24-12-10-16)26-27-22(28)30-14-20(29)25-18-4-2-3-17(23)13-18/h2-13H,14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDTQMOZALMMYDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=CC=C3)Br)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477318-70-0
Record name N-(3-BROMOPHENYL)-2-{[4-(4-METHYLPHENYL)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of the triazole ring, the introduction of the bromophenyl group, and the final coupling reactions. Common reagents used in these steps include bromine, acetic anhydride, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce certain functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromophenyl group, using reagents like sodium hydroxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution or potassium cyanide in ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

N-(3-bromophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of anti-cancer or anti-inflammatory drugs.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and bromophenyl group are key functional groups that facilitate binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The target compound belongs to a broader class of N-substituted aryl-2-[(triazol-3-yl)sulfanyl]acetamides. Key structural analogs and their differentiating features are summarized below:

Compound Substituents Key Structural Differences Reported Activities Reference
N-(3-bromophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (Target) 3-bromophenyl, 4-methylphenyl, pyridin-4-yl Reference compound for comparison Limited direct data; inferred activity from analogs
2-{[4-(4-Bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide 4-bromophenyl (vs. 3-bromo), 3-methylphenyl (vs. 4-methylphenyl) Bromine at para position on phenyl; methyl at meta position on anilide Higher lipophilicity due to para-bromo; potential enhanced membrane permeability
N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 3-chloro-4-fluorophenyl, ethyl on triazole, pyridin-2-yl Halogen diversity (Cl, F); ethyl group increases steric bulk; pyridine substitution at C2 Potential improved metabolic stability due to ethyl group; altered binding via pyridin-2-yl
2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide 4-bromophenyl, pyridin-3-yl, 2-fluorophenyl Pyridine substitution at C3; fluorine at ortho position on anilide Enhanced electron-withdrawing effects from ortho-F; possible increased antioxidant activity
KA3 derivative (from ) 4-nitro substituent on phenyl ring Nitro group (strong electron-withdrawing) at para position Superior antibacterial activity (MIC: 12.5 µg/mL against E. coli)

Physicochemical and Pharmacokinetic Properties

  • Solubility: Fluorine-substituted analogs () exhibit higher solubility in polar solvents due to fluorine’s electronegativity, whereas bromine’s bulk may limit solubility .
  • Metabolic Stability: Ethyl-substituted triazoles () resist oxidative metabolism better than methyl-substituted ones, suggesting the target compound’s methyl group may confer faster clearance .

Biological Activity

N-(3-bromophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of 1,2,4-triazoles, which have been extensively studied for their diverse biological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Structural Information

The molecular formula for this compound is C22H17BrN5OSC_{22}H_{17}BrN_5OS. The compound features a triazole ring which is known for its significant role in various biological activities.

Structural Characteristics

  • Molecular Formula : C22H17BrN5OSC_{22}H_{17}BrN_5OS
  • Molecular Weight : 480.38 g/mol
  • SMILES Notation : CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CN=CC=C4)F
  • InChIKey : NPNGPMFWHBGMNY-UHFFFAOYSA-N

Antibacterial Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antibacterial properties. In particular, studies have demonstrated that derivatives similar to this compound show efficacy against various Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Related Compounds

CompoundMIC (µg/mL)Bacteria Targeted
3b8Staphylococcus aureus
4e16Escherichia coli
4h32Pseudomonas aeruginosa

Anticancer Activity

The anticancer potential of triazole derivatives has been highlighted in several studies. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cell lines.

Case Study: HepG2 Cell Line

In a study assessing the cytotoxic effects on HepG2 liver cancer cells using an MTT assay, compounds related to this compound showed promising results:

  • IC50 Values :
    • Compound A: 12.5 µg/mL
    • Compound B: 25 µg/mL
    • Control (Doxorubicin): 10 µg/mL

Antioxidant Activity

The antioxidant capabilities of triazole derivatives were evaluated through DPPH and ABTS assays. Compounds similar to this compound demonstrated significant radical scavenging activity.

Table 2: Antioxidant Activity Data

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
Compound A0.3970.450
Compound B0.5000.600

Structure–Activity Relationship (SAR)

The biological activity of triazole derivatives is influenced by their structural features. For instance:

  • Electron-Donating Groups : The presence of electron-donating groups at specific positions enhances anticancer activity.
  • Substituent Effects : Variations in substituents on the phenyl rings can significantly alter antibacterial efficacy.

Molecular Docking Studies

Molecular docking simulations have provided insights into the binding interactions between these compounds and their biological targets. High binding affinities indicate potential therapeutic applications.

Q & A

Q. Critical Parameters :

  • Temperature control during coupling (prevents side reactions).
  • Solvent choice (DMF enhances nucleophilicity of sulfur atoms).
  • Use of inert atmosphere (N₂/Ar) to avoid oxidation of sulfanyl groups .

Basic: Which spectroscopic techniques confirm the structural integrity of this compound?

Methodological Answer:

NMR Spectroscopy :

  • ¹H NMR : Peaks at δ 8.5–8.7 ppm (pyridinyl protons), δ 7.2–7.8 ppm (aromatic protons from bromophenyl and methylphenyl groups), and δ 4.2–4.5 ppm (sulfanyl-acetamide CH₂) .
  • ¹³C NMR : Carbonyl resonance at ~170 ppm (acetamide C=O) and triazole ring carbons at 150–160 ppm .

IR Spectroscopy : Stretching vibrations at ~1650 cm⁻¹ (C=O), ~1250 cm⁻¹ (C-S), and ~3400 cm⁻¹ (N-H) .

Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ calculated for C₂₂H₁₉BrN₅OS: 488.04) .

Validation : Compare spectral data with structurally analogous triazole derivatives (e.g., ).

Advanced: How can reaction yields be optimized for triazole-acetamide derivatives?

Methodological Answer:
Optimization strategies include:

Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates and reaction rates .

Catalyst Use : Additives like DMAP (4-dimethylaminopyridine) enhance coupling efficiency in acetamide bond formation .

Temperature Gradients : Gradual warming (0°C → RT) reduces side-product formation during sulfanyl group incorporation .

Purification : Gradient elution in chromatography (e.g., 10–50% ethyl acetate in hexane) improves separation of closely related byproducts .

Q. Case Study :

  • A compound with a 4-fluorophenyl group () showed higher antifungal activity than the 3-bromophenyl analog () due to better membrane permeability (logP = 3.2 vs. 3.8) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-bromophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-bromophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

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